molecular formula C11H9ClF3NO3S B3109042 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride CAS No. 169949-39-7

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride

Cat. No.: B3109042
CAS No.: 169949-39-7
M. Wt: 327.71 g/mol
InChI Key: XYIKTLMPVJQPCE-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride is a complex organic compound that features a trifluoroacetyl group, a tetrahydroisoquinoline core, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure. The trifluoroacetyl group can be introduced via acylation using trifluoroacetyl chloride under anhydrous conditions. Finally, the sulfonyl chloride group is added through sulfonation, often using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) under basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with various functional groups replacing the sulfonyl chloride.

    Reduction: Compounds with a trifluoromethyl group.

    Oxidation: Isoquinoline derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or probes for studying biological pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The trifluoroacetyl group can enhance the compound’s binding affinity to certain molecular targets, while the sulfonyl chloride group can facilitate covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetyl chloride: A simpler compound with similar reactivity but lacking the tetrahydroisoquinoline and sulfonyl chloride groups.

    Sulfonyl chlorides: A broad class of compounds with varying reactivity and applications.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-2-1-8-6-16(4-3-7(8)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIKTLMPVJQPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride
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2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride
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2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride
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2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride
Reactant of Route 5
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride
Reactant of Route 6
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride

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